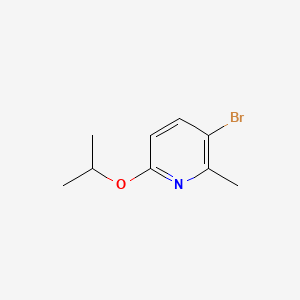

3-Bromo-6-isopropoxy-2-methylpyridine

Description

BenchChem offers high-quality 3-Bromo-6-isopropoxy-2-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-isopropoxy-2-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methyl-6-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-6(2)12-9-5-4-8(10)7(3)11-9/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOFZTOVTHSQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682481 | |

| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239611-34-7 | |

| Record name | 3-Bromo-2-methyl-6-(1-methylethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239611-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methyl-6-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine

Introduction

3-Bromo-6-isopropoxy-2-methylpyridine is a key heterocyclic intermediate, finding significant application in the synthesis of complex organic molecules targeted for the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom for subsequent cross-coupling reactions, an isopropoxy group, and a methyl group, makes it a versatile building block. This guide provides a comprehensive overview of the prevalent and scientifically robust synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Overview of Synthetic Strategies

The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be approached from several precursors. The most common strategies involve the sequential functionalization of a pyridine core. The choice of strategy is often dictated by the availability and cost of starting materials, as well as desired purity and yield. The two primary retrosynthetic disconnections lead to pathways starting from either a pre-brominated pyridine or a pre-alkoxylated pyridine. A third, less common but viable route, involves the construction of the pyridine ring itself.

Figure 1: High-level overview of primary synthetic routes.

Route A: Synthesis from 2-Methyl-3-hydroxypyridine

This route is advantageous due to the commercial availability of the starting material. It follows a logical sequence of bromination followed by etherification.

Step 1: Bromination of 2-Methyl-3-hydroxypyridine

The initial step involves the bromination of 2-methyl-3-hydroxypyridine to yield 6-bromo-2-methylpyridin-3-ol. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution. However, direct bromination of the pyridine ring can be challenging. A more controlled approach is often necessary.

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for regioselective bromination of activated rings, offering milder conditions compared to elemental bromine.

-

Solvent: Acetonitrile or a chlorinated solvent like dichloromethane is typically used to facilitate the reaction while being relatively inert.

Step 2: Isopropylation of 6-Bromo-2-methylpyridin-3-ol

The subsequent step is a Williamson ether synthesis, where the hydroxyl group of 6-bromo-2-methylpyridin-3-ol is converted to an isopropoxy group.[1]

Causality of Experimental Choices:

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group, forming the corresponding alkoxide in situ.[1]

-

Alkylating Agent: 2-Bromopropane is the reagent of choice for introducing the isopropyl group.[1]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it effectively solvates the potassium cation without interfering with the nucleophilicity of the alkoxide.[1]

-

Temperature: Heating the reaction mixture, often to around 100°C, is necessary to drive the reaction to completion in a reasonable timeframe.[1]

Detailed Experimental Protocol (Route A, Step 2)

-

To a solution of 6-bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol) in DMF (100 mL), add potassium carbonate (19.3 g, 139.6 mmol) and 2-bromopropane (13.1 mL, 139.6 mmol).[1]

-

Heat the reaction mixture to 100°C and stir overnight.[1]

-

After cooling to room temperature, pour the mixture into a biphasic mixture of water and ethyl acetate (200 mL).[1]

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 100 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of 0-20% ethyl acetate in heptanes) to afford 3-bromo-6-isopropoxy-2-methylpyridine as a yellow oil (10.9 g, 85% yield).[1]

Route B: Synthesis from 2,6-Dichloro-3-methylpyridine

This alternative pathway begins with a commercially available dichloropyridine derivative and involves a sequence of nucleophilic aromatic substitution, nitration, reduction, and a Sandmeyer reaction.

Step 1: Regioselective Isopropylation

The first step is a nucleophilic aromatic substitution (SₙAr) of one of the chlorine atoms with isopropoxide. The positions ortho (C2/C6) and para (C4) to the ring nitrogen are activated towards nucleophilic attack.[2] In 2,6-dichloro-3-methylpyridine, both chlorine atoms are at activated positions. The regioselectivity of this reaction is influenced by both electronic and steric factors. The methyl group at the 3-position can sterically hinder the attack at the C2 position, potentially favoring substitution at the C6 position.[3][4]

Causality of Experimental Choices:

-

Nucleophile: Sodium isopropoxide, prepared from isopropanol and a strong base like sodium hydride, is a potent nucleophile for this transformation.

-

Solvent: Anhydrous isopropanol can serve as both the reagent source and the solvent. Alternatively, a polar aprotic solvent like THF can be used.

Step 2: Nitration

The subsequent nitration of the pyridine ring is a crucial step to introduce a functional group that can later be converted to the bromo substituent. The isopropoxy group is an activating, ortho-, para-director. The C5 position is para to the isopropoxy group and ortho to the methyl group, making it the most likely site for nitration.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for aromatic nitration.[5][6] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group, which is a precursor for the Sandmeyer reaction.

Causality of Experimental Choices:

-

Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for nitro group reduction.[7][8] Alternatively, metal/acid combinations like tin or iron in hydrochloric acid can be used.

Step 4: Sandmeyer Bromination

The final step is the conversion of the amino group to a bromo group via a Sandmeyer reaction.[9] This classic transformation involves the diazotization of the primary aromatic amine with a nitrite source in an acidic medium, followed by the displacement of the diazonium group with a bromide ion, typically from a copper(I) bromide catalyst.[9][10]

Causality of Experimental Choices:

-

Diazotization: Sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5°C) generates the diazonium salt.[7][8]

-

Bromide Source and Catalyst: Copper(I) bromide (CuBr) is the classical catalyst and bromide source for the Sandmeyer reaction.[11]

Figure 2: Workflow for the Sandmeyer Bromination Step.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification, typically by column chromatography or distillation. The identity and purity of 3-Bromo-6-isopropoxy-2-methylpyridine are confirmed using standard analytical techniques.

| Analytical Technique | Expected Data |

| ¹H NMR | Resonances corresponding to the aromatic protons, the isopropoxy methine and methyl protons, and the pyridine methyl protons with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Signals for all nine unique carbon atoms in the molecule. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, indicative of the presence of a single bromine atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-N bonds. |

Safety Considerations

The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine involves the use of hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Corrosive Reagents: Concentrated acids (sulfuric, nitric, hydrobromic) are highly corrosive and should be handled with extreme care.

-

Flammable Solvents: Organic solvents like ethyl acetate, heptanes, and DMF are flammable.

-

Toxic and Reactive Reagents: Bromine, NBS, and sodium hydride are toxic and/or highly reactive. Diazonium salts can be explosive if allowed to dry and should be used in solution immediately after preparation.

Conclusion

The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be effectively achieved through multiple synthetic pathways. The choice between routes depends on factors such as starting material availability, cost, and scale. The "bromination first" route starting from 2-methyl-3-hydroxypyridine is a straightforward two-step process. The "alkoxylation first" route beginning with 2,6-dichloro-3-methylpyridine is longer but offers an alternative for accessing the target compound. Both routes rely on fundamental organic reactions and provide a reliable supply of this important building block for research and development in the life sciences.

References

- CN104130183A - Synthetic method for 3-bromopyridine - Google P

- Synthesis method of 3-bromo-5-methylpyridine - Eureka | P

- CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google P

- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P

- 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - ChemicalBook. (URL: )

- CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google P

- 2-Bromo-3-hydroxy-6-methylpyridine - PMC - NIH. (URL: )

- CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google P

- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchG

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. (URL: )

- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr)

- WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google P

- Why does nucleophilic aromatic substitution occur

- By-product dibromide pyridine is separated and 2- amino-5-bromopyridine is converted by modified Sandmeyer conditions to synthesize 2,5- dibromopyridine from its diazonium salt in presence of bromine instead of conventional copper halide such as CuBr as reagents or c

Sources

- 1. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 6. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 7. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 9. WO2002053545A1 - Process for preparation of aromatic halides from aromatic amines - Google Patents [patents.google.com]

- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. heteroletters.org [heteroletters.org]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-isopropoxy-2-methylpyridine

A Note on Isomeric Specificity: This guide focuses on the physicochemical properties of 6-Bromo-3-isopropoxy-2-methylpyridine (CAS 1392466-94-2). While the initial request specified 3-Bromo-6-isopropoxy-2-methylpyridine, publicly available scientific data predominantly pertains to the 6-bromo isomer. It is plausible that the initial query contained a typographical error, a common occurrence with complex chemical nomenclature. This document proceeds under the assumption that the 6-bromo isomer is the compound of interest for the intended audience of researchers and drug development professionals.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1] Its nitrogen-containing heterocyclic structure imparts unique properties, influencing aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets.[1] The strategic placement of various substituents on the pyridine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.[1]

6-Bromo-3-isopropoxy-2-methylpyridine is a versatile synthetic intermediate. Its constituent functional groups—a reactive bromine atom, a lipophilic isopropoxy group, and a methyl group on the pyridine core—offer multiple avenues for chemical modification. The bromine atom, for instance, is a prime site for cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] Such versatility makes this compound a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3]

Core Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters govern a molecule's behavior from synthesis and formulation to its journey through the body. The available data for 6-Bromo-3-isopropoxy-2-methylpyridine is summarized below.

| Property | Value/Information | Source(s) |

| CAS Number | 1392466-94-2 | [4] |

| Molecular Formula | C₉H₁₂BrNO | [5] |

| Molecular Weight | 230.10 g/mol | [5] |

| Appearance | Yellow oil | [4] |

| SMILES | CC(C)OC1=C(C)N=C(Br)C=C1 | [5] |

Synthesis and Spectral Characterization

The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine has been reported via the Williamson ether synthesis.[4] This method involves the reaction of 6-Bromo-2-methylpyridin-3-ol with 2-bromopropane in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).[4]

Synthetic Protocol

-

Dissolve 6-Bromo-2-methylpyridin-3-ol (1.0 eq) in DMF.

-

Add potassium carbonate (2.5 eq) and 2-bromopropane (2.5 eq) to the solution.

-

Heat the reaction mixture at 100 °C overnight.

-

After cooling, pour the mixture into a biphasic system of water and ethyl acetate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 6-bromo-3-isopropoxy-2-methylpyridine.[4]

¹H-NMR Spectral Data

The structural integrity of the synthesized compound can be confirmed by proton nuclear magnetic resonance (¹H-NMR) spectroscopy. The reported chemical shifts in deuterochloroform (CDCl₃) are:

-

δ 1.42 (d, 6H)

-

δ 2.48 (s, 3H)

-

δ 4.65 (m, 1H)

-

δ 7.20 (d, 1H)

-

δ 8.04 (d, 1H)[4]

Expected Reactivity and Potential Applications

The chemical reactivity of 6-Bromo-3-isopropoxy-2-methylpyridine is dictated by its functional groups. The bromine atom at the 6-position is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions.[2] These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for constructing complex molecular architectures.

The isopropoxy group enhances the lipophilicity of the molecule, which can be a crucial factor in its ability to cross biological membranes. The pyridine nitrogen provides a basic center, which can be protonated at physiological pH, influencing solubility and potential interactions with acidic residues in proteins.

Given its structural motifs, 6-Bromo-3-isopropoxy-2-methylpyridine is a valuable intermediate in the synthesis of biologically active compounds. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[6] This compound could serve as a starting material for the development of novel therapeutics in these areas.

Experimental Protocols for Physicochemical Characterization

For a novel compound intended for drug development, a thorough characterization of its physicochemical properties is essential. The following are standard, field-proven protocols for determining key parameters.

Determination of pKa

The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and target engagement.[7]

-

Instrumentation: An automated potentiometric titrator equipped with a calibrated pH electrode.

-

Procedure:

-

Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., methanol/water) to achieve a concentration of approximately 1-5 mM.

-

Titrate the solution with a standardized solution of hydrochloric acid to determine basic pKa values, and with a standardized solution of potassium hydroxide to determine acidic pKa values.

-

The pKa is determined from the inflection point of the titration curve.

-

-

Instrumentation: A UV-Visible spectrophotometer with a thermostatted cell holder.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Prepare a stock solution of the compound in a suitable solvent.

-

Add a small aliquot of the stock solution to each buffer solution to a constant final concentration.

-

Measure the absorbance spectrum of each solution.

-

The pKa is determined by plotting the change in absorbance at a specific wavelength against pH.[8]

-

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

Determination of Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.[9]

-

Materials: n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa.

-

Prepare a stock solution of the compound in one of the phases.

-

Add the stock solution to a mixture of the two phases in a separatory funnel.

-

Shake vigorously to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculate LogP as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[8]

-

Caption: Workflow for LogP determination using the shake-flask method.

Chemical Stability Assessment

Evaluating the chemical stability of an active pharmaceutical ingredient (API) is crucial for determining its shelf-life and appropriate storage conditions.[]

-

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

-

Procedure:

-

Expose the compound to a variety of stress conditions, including:

-

Acidic hydrolysis: 0.1 M HCl at elevated temperature.

-

Basic hydrolysis: 0.1 M NaOH at elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal stress: Dry heat (e.g., 80°C).

-

Photostability: Exposure to light according to ICH Q1B guidelines.

-

-

Analyze the stressed samples at various time points using a stability-indicating HPLC method (typically with a photodiode array and/or mass spectrometric detector) to separate the parent compound from any degradation products.

-

-

Objective: To determine the shelf-life of the compound under recommended storage conditions.

-

Procedure:

-

Store the compound in its intended packaging at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 30°C/65% RH) for an extended period (e.g., up to 5 years).

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months), analyze the samples for appearance, purity, and the presence of any degradation products.[11][12]

-

Conclusion

6-Bromo-3-isopropoxy-2-methylpyridine is a valuable chemical entity with significant potential in drug discovery and development. Its physicochemical properties, dictated by the interplay of its bromo, isopropoxy, and methylpyridine functionalities, make it an attractive starting point for the synthesis of novel therapeutic agents. A thorough understanding and experimental determination of its key physicochemical parameters, as outlined in this guide, are essential for unlocking its full potential in the hands of medicinal chemists and pharmaceutical scientists.

References

-

PubChem. (n.d.). 2-Bromo-3-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Zeb, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.

-

PubChem. (n.d.). 6-Bromo-3-methylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

- Al-Majid, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(7), 1538-1558.

- Al-Otaibi, J. S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 933-950.

-

European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

- Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 648-673.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). Retrieved from [Link]

- Baertschi, S. W., et al. (2015). Development of Methods for the Determination of pKa Values. Pharmaceutical Development and Technology, 20(3), 257-268.

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Al-Otaibi, J. S., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. Retrieved from [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Retrieved from [Link]

- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-277.

-

Cambridge MedChem Consulting. (2017). pKa. Retrieved from [Link]

-

Chromatography Today. (n.d.). Determination of pKa Values by Liquid Chromatography. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Home. Retrieved from [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 11. qlaboratories.com [qlaboratories.com]

- 12. rwandafda.gov.rw [rwandafda.gov.rw]

An In-depth Technical Guide to 3-Bromo-6-isopropoxy-2-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

3-Bromo-6-isopropoxy-2-methylpyridine, identified by its CAS number 1239611-34-7, is a halogenated and alkoxy-substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex organic molecules.[1][2][3][4] Its strategic placement of a bromine atom at the 3-position, a methyl group at the 2-position, and an isopropoxy group at the 6-position of the pyridine ring provides a unique combination of steric and electronic properties. This substitution pattern makes it a versatile scaffold for the construction of novel compounds, particularly in the realm of drug discovery where precise molecular architectures are paramount for achieving desired biological activity.

The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5] The isopropoxy and methyl groups, on the other hand, can influence the compound's solubility, metabolic stability, and interactions with biological targets. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of 3-Bromo-6-isopropoxy-2-methylpyridine, with a focus on its utility in the development of kinase inhibitors.

Synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine: A Practical Approach

The most logical and widely applicable method for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the synthesis would commence with the deprotonation of 3-Bromo-6-hydroxy-2-methylpyridine to form the corresponding alkoxide, which is then reacted with an isopropylating agent such as 2-bromopropane.

Proposed Synthetic Pathway:

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-3-bromopyridine. The first step involves the diazotization of the amino group followed by hydrolysis to yield 3-Bromo-6-hydroxy-2-methylpyridine. The subsequent Williamson etherification furnishes the desired product.

Caption: Proposed synthetic pathway for 3-Bromo-6-isopropoxy-2-methylpyridine.

Detailed Experimental Protocol (Adapted from a similar synthesis):

This protocol is adapted from the synthesis of the isomeric 6-Bromo-3-isopropoxy-2-methylpyridine and should be optimized for the synthesis of the title compound.[9]

Materials:

-

3-Bromo-6-hydroxy-2-methylpyridine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

2-Bromopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a stirred solution of 3-Bromo-6-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), cautiously add sodium hydride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.

-

Add 2-bromopropane (1.5 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir overnight.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of water.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-6-isopropoxy-2-methylpyridine.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of 3-Bromo-6-isopropoxy-2-methylpyridine is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 1239611-34-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₂BrNO | [2][3] |

| Molecular Weight | 230.11 g/mol | [10] |

| Appearance | Liquid | [3] |

| Purity | ≥95% | [1][2] |

| Storage | 2-8 °C, sealed in a dry environment | [2][3] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a septet for the methine proton of the isopropoxy group, a doublet for the methyl protons of the isopropoxy group, and a singlet for the methyl group at the 2-position of the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the pyridine ring and the three carbons of the isopropoxy group. The chemical shifts will be influenced by the electronegativity of the bromine, nitrogen, and oxygen atoms.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The structural motifs present in 3-Bromo-6-isopropoxy-2-methylpyridine make it an attractive starting material for the synthesis of kinase inhibitors.[11][12][13][14] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.[13]

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5] This reaction allows for the facile formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties. This is a common strategy in the design of kinase inhibitors, where a heterocyclic core (in this case, the pyridine ring) is often decorated with specific substituents to achieve high potency and selectivity for the target kinase.

Logical Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a general workflow for the utilization of 3-Bromo-6-isopropoxy-2-methylpyridine in the synthesis of a kinase inhibitor library.

Caption: A typical workflow for the synthesis and screening of kinase inhibitors.

This iterative process of synthesis, biological evaluation, and structural optimization allows for the development of potent and selective kinase inhibitors for therapeutic intervention. While specific examples of marketed drugs containing the 3-Bromo-6-isopropoxy-2-methylpyridine scaffold are not yet prominent, its utility as a building block in discovery pipelines is evident from the commercial availability and the well-established chemistry of related brominated pyridines.

Safety and Handling

3-Bromo-6-isopropoxy-2-methylpyridine is an irritant and may cause an allergic skin reaction.[10] It is also reported to cause serious eye irritation.[10] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, the affected area should be rinsed immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][10]

Conclusion

3-Bromo-6-isopropoxy-2-methylpyridine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the presence of a reactive bromine handle allow for its incorporation into a wide range of complex molecules through robust and predictable synthetic methodologies. Its primary application lies in the construction of substituted pyridine scaffolds, which are core components of many biologically active compounds, particularly kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of readily accessible and versatile intermediates like 3-Bromo-6-isopropoxy-2-methylpyridine in accelerating the drug discovery process cannot be overstated.

References

- Safety Data Sheet for 3-Bromo-6-isopropoxy-2-methylpyridine.

-

Master Organic Chemistry, The Williamson Ether Synthesis. ([Link])

-

Professor Dave Explains, Williamson Ether Synthesis. ([Link])

-

BYJU'S, Williamson Ether Synthesis reaction. ([Link])

-

Chem-Station International Edition, Williamson Ether Synthesis. ([Link])

-

Chemistry LibreTexts, The Williamson Ether Synthesis. ([Link])

-

Royal Society of Chemistry, Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. ([Link])

-

Arabian Journal of Chemistry, Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ([Link])

-

R Discovery, Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. ([Link])

- Google Patents, Synthetic method for 3-bromopyridine. ()

-

DIGIBUG Principal, Small Molecule Kinase Inhibitor Drugs (1995–2021). ([Link])

-

MDPI, A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])

-

MDPI, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ([Link])

-

Organic Syntheses, 2,3-diaminopyridine. ([Link])

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ([Link])

-

Royal Society of Chemistry, Supporting Information for a relevant article. ([Link])

Sources

- 1. aobchem.com [aobchem.com]

- 2. 3-bromo-6-isopropoxy-2-methylpyridine;CAS No.:1239611-34-7 [chemshuttle.com]

- 3. 3-Bromo-6-isopropoxy-2-methylpyridine [sigmaaldrich.com]

- 4. 1239611-34-7|3-Bromo-6-isopropoxy-2-methylpyridine|BLD Pharm [bldpharm.com]

- 5. mdpi.com [mdpi.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 10. matrixscientific.com [matrixscientific.com]

- 11. Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. digibug.ugr.es [digibug.ugr.es]

- 14. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine

Foreword: The Imperative of Unambiguous Structural Verification in Modern Drug Discovery

In the landscape of contemporary pharmaceutical and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of innovation. For researchers, scientists, and professionals in drug development, the ability to confidently elucidate the structure of a novel chemical entity is paramount. It is this foundational knowledge that informs structure-activity relationships (SAR), guides lead optimization, and ultimately ensures the safety and efficacy of new therapeutic agents. This guide provides a comprehensive, in-depth exploration of the analytical methodologies and deductive reasoning required for the structural elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine, a substituted pyridine derivative indicative of the complex scaffolds encountered in modern chemical research. By integrating multi-technique spectroscopic data with field-proven insights, this document serves as a practical and authoritative resource for the scientific community.

Introduction to the Analytical Challenge: The Case of 3-Bromo-6-isopropoxy-2-methylpyridine

The molecule at the center of this guide, 3-Bromo-6-isopropoxy-2-methylpyridine, presents a representative analytical puzzle. Its structure, featuring a substituted pyridine core with bromo, isopropoxy, and methyl functionalities, necessitates a multi-faceted analytical approach for unambiguous confirmation. The strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, when synergistically employed, allows for the confident assembly of its molecular architecture. This guide will deconstruct the data obtained from each technique, explaining the causality behind experimental choices and the logic that underpins spectral interpretation.

The Strategic Workflow for Structure Elucidation

A robust and efficient workflow is critical for the successful elucidation of a chemical structure. The process is not merely a sequence of experiments but a logical progression of inquiry, where each step builds upon the last to refine the structural hypothesis.

Caption: A logical workflow for the structure elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry serves as the initial and indispensable tool for determining the molecular weight of an unknown compound. For 3-Bromo-6-isopropoxy-2-methylpyridine, Electron Ionization (EI) mass spectrometry is a suitable technique.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is utilized.

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a molecular ion (M⁺) and various fragment ions. The ions are then accelerated, separated based on their mass-to-charge ratio (m/z), and detected.

Data Interpretation: Expected Mass Spectrum

The mass spectrum of 3-Bromo-6-isopropoxy-2-methylpyridine is expected to exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of similar intensity, separated by 2 m/z units.

| Feature | Expected m/z | Interpretation |

| Molecular Ion [M]⁺ (with ⁷⁹Br) | 230 | C₉H₁₂⁷⁹BrNO⁺ |

| Molecular Ion [M+2]⁺ (with ⁸¹Br) | 232 | C₉H₁₂⁸¹BrNO⁺ |

| Key Fragment | 188/190 | Loss of the isopropoxy group (-OCH(CH₃)₂) |

| Key Fragment | 149 | Loss of Br |

The fragmentation pattern provides further structural clues. A significant fragment would likely correspond to the loss of the isopropoxy group, while another would indicate the loss of the bromine atom.

Caption: Predicted major fragmentation pathways for 3-Bromo-6-isopropoxy-2-methylpyridine in EI-MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: The FTIR spectrometer is configured for ATR analysis, and a background spectrum of the clean crystal is acquired.

-

Data Acquisition: The sample is brought into contact with the crystal, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Expected FTIR Spectrum

The FTIR spectrum of 3-Bromo-6-isopropoxy-2-methylpyridine is expected to show characteristic absorption bands corresponding to its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2975-2850 | C-H stretch | Isopropyl and methyl groups |

| ~1600-1450 | C=C and C=N stretch | Pyridine ring |

| ~1250-1000 | C-O stretch | Isopropoxy group |

| Below 800 | C-Br stretch | Bromo group |

The presence of these bands provides strong evidence for the key structural components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of each atom. A combination of ¹H NMR and ¹³C NMR, along with two-dimensional techniques like COSY and HSQC, is employed for a comprehensive analysis.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

-

Data Acquisition: The spectrometer is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.[2] ¹H NMR, ¹³C NMR, COSY, and HSQC spectra are then acquired.

Data Interpretation: Predicted NMR Spectra

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 1H | H-4 |

| ~6.5 | d | 1H | H-5 |

| ~5.2 | sept | 1H | CH (isopropoxy) |

| ~2.4 | s | 3H | CH₃ (methyl) |

| ~1.3 | d | 6H | CH₃ (isopropoxy) |

The downfield shifts of the aromatic protons are characteristic of a pyridine ring. The splitting patterns (doublets for H-4 and H-5, a septet for the isopropoxy CH, and a doublet for the isopropoxy methyls) are crucial for establishing connectivity.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of different carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-6 |

| ~155 | C-2 |

| ~140 | C-4 |

| ~115 | C-5 |

| ~110 | C-3 |

| ~70 | CH (isopropoxy) |

| ~22 | CH₃ (isopropoxy) |

| ~20 | CH₃ (methyl) |

2D NMR Spectroscopy (COSY and HSQC)

-

COSY (Correlation Spectroscopy): A COSY spectrum will show correlations between coupled protons. For 3-Bromo-6-isopropoxy-2-methylpyridine, a key correlation would be observed between the aromatic protons H-4 and H-5, and between the isopropoxy CH and its methyl protons.

-

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals.

Caption: Key 2D NMR correlations for confirming the structure of 3-Bromo-6-isopropoxy-2-methylpyridine.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of 3-Bromo-6-isopropoxy-2-methylpyridine serves as a compelling case study in the power of a multi-technique, synergistic analytical approach. By integrating the molecular weight and fragmentation data from mass spectrometry, the functional group information from FTIR spectroscopy, and the detailed connectivity map provided by NMR spectroscopy, a confident and unambiguous structural assignment can be made. This guide has outlined not only the "what" and "how" of these techniques but, more importantly, the "why" behind the experimental choices and the logical framework for data interpretation. For the researcher, scientist, and drug development professional, mastering this integrated approach is fundamental to advancing the frontiers of chemical science.

References

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

-

University of Rochester. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

Sources

A Roadmap for Unveiling the Biological Mechanism of 3-Bromo-6-isopropoxy-2-methylpyridine: A Technical Guide for Preclinical Research

Abstract

Substituted pyridine scaffolds are a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2] 3-Bromo-6-isopropoxy-2-methylpyridine is a novel heterocyclic compound whose biological activity and mechanism of action remain uncharacterized. This technical guide provides a comprehensive, field-proven framework for the systematic investigation of this and other novel pyridine derivatives. Addressed to researchers, scientists, and drug development professionals, this document outlines a logical, multi-stage research workflow, from initial broad-based screening to specific target identification and pathway elucidation. By synthesizing established protocols with expert insights, this guide serves as a roadmap for unlocking the therapeutic potential of new chemical entities.

Introduction: The Enigma of a Novel Pyridine Derivative

3-Bromo-6-isopropoxy-2-methylpyridine represents a unique chemical entity within the vast landscape of heterocyclic compounds. Its structure, featuring a pyridine core with bromo, isopropoxy, and methyl substitutions, suggests the potential for specific interactions with biological macromolecules. However, a thorough review of the current scientific literature reveals a significant knowledge gap: there is no published data on the biological activity or mechanism of action of this specific compound.

This guide, therefore, takes a proactive and predictive stance. Instead of detailing a known mechanism, it provides an expert-led, systematic approach to elucidate the mechanism of action for a novel compound such as 3-Bromo-6-isopropoxy-2-methylpyridine. The methodologies and logical frameworks presented herein are designed to be self-validating, ensuring a rigorous and reproducible investigation.

The Pyridine Scaffold: A Privileged Foundation for Drug Discovery

The pyridine ring is a "privileged scaffold" in medicinal chemistry, renowned for its presence in a wide array of biologically active molecules.[2] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an ideal framework for designing therapeutic agents.[2] Pyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including:

-

Anticancer Activity: Many pyridine-based compounds have been developed as potent anticancer agents, targeting various aspects of cancer cell biology, such as cell proliferation and survival.[3][4] Some have been investigated as inhibitors of key signaling proteins like phosphoinositide 3-kinase (PI3K) and epidermal growth factor receptor (EGFR).[4][5][6]

-

Anticonvulsant Properties: Certain substituted pyridines have shown significant efficacy in preclinical models of seizures, suggesting their potential as central nervous system agents.[1]

-

Antimicrobial Effects: The pyridine nucleus is also a feature in various compounds with antibacterial and antifungal properties.[7]

Given this extensive history, it is logical to hypothesize that 3-Bromo-6-isopropoxy-2-methylpyridine may possess one or more of these activities. The specific combination of its substituents—an electron-withdrawing bromine atom, a bulky isopropoxy group, and a methyl group—provides a unique chemical profile that warrants a thorough investigation.

A Proposed Research Workflow for Mechanistic Elucidation

The following multi-stage workflow provides a comprehensive and logical progression for characterizing the biological mechanism of action of 3-Bromo-6-isopropoxy-2-methylpyridine.

Stage 1: Broad-Spectrum In Vitro Screening

The initial step is to cast a wide net to identify any potential biological activity. This involves screening the compound against a diverse panel of assays.

Experimental Choices & Causality: A broad screening approach is essential for novel compounds with no prior activity data. This strategy maximizes the chances of detecting a biological effect and provides initial clues about the compound's potential therapeutic area. For instance, screening against a panel of human cancer cell lines is a common starting point due to the urgent need for new oncology drugs and the availability of well-established, high-throughput assays.

Recommended Initial Screens:

-

Cancer Cell Line Proliferation/Cytotoxicity Panel: Test the compound against a panel of 20-60 cancer cell lines from different tissue origins (e.g., breast, lung, colon, leukemia).

-

Antimicrobial Panel: Screen against a representative set of Gram-positive and Gram-negative bacteria, as well as fungal strains.

-

Kinase Panel: A broad kinase screen (e.g., against 100+ kinases) can rapidly identify if the compound is a kinase inhibitor, a common mechanism for pyridine derivatives.[8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[8]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of 3-Bromo-6-isopropoxy-2-methylpyridine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of inhibition against the compound concentrations to determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Cell Line | Tissue of Origin | IC₅₀ (µM) of 3-Bromo-6-isopropoxy-2-methylpyridine |

| MCF-7 | Breast Cancer | 5.2 |

| MDA-MB-231 | Breast Cancer | 7.8 |

| A549 | Lung Cancer | > 100 |

| HCT116 | Colon Cancer | 3.1 |

| K562 | Leukemia | 2.5 |

This table illustrates how initial screening data can highlight selective cytotoxicity.

Stage 2: Target Identification and Validation

If Stage 1 reveals a consistent and potent activity, such as selective cytotoxicity against leukemia cells, the next crucial step is to identify the specific molecular target.

Experimental Choices & Causality: Based on the prevalence of pyridine derivatives as kinase inhibitors, a logical next step is to perform a comprehensive kinase profiling assay.[5][6][9] This will determine if the compound's cytotoxic effect is mediated by the inhibition of one or more protein kinases.

This is a competitive binding assay that measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of a kinase.

-

Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and a fluorescent tracer in the kinase assay buffer.

-

Compound Plating: Serially dilute 3-Bromo-6-isopropoxy-2-methylpyridine in the assay buffer and plate in a 384-well plate.

-

Kinase Reaction: Add the kinase-antibody mixture to the wells, followed by the tracer.

-

Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displacement. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.

| Kinase Target | IC₅₀ (nM) of 3-Bromo-6-isopropoxy-2-methylpyridine |

| Abl1 | 15 |

| Src | 250 |

| Lck | 300 |

| EGFR | > 10,000 |

| PI3Kα | > 10,000 |

This table demonstrates how kinase profiling can pinpoint a specific molecular target (in this hypothetical case, Abl1 kinase).

Stage 3: Elucidation of Downstream Signaling Pathways

Once a primary target is validated (e.g., Abl1 kinase), the focus shifts to understanding how inhibiting this target leads to the observed cellular effect (e.g., leukemia cell death).

Experimental Choices & Causality: Western blotting is a powerful technique to measure changes in the protein expression and phosphorylation status of key components of the signaling pathway downstream of the target. This directly links target engagement to a cellular response.

-

Cell Treatment: Treat the sensitive cell line (e.g., K562 leukemia cells) with varying concentrations of 3-Bromo-6-isopropoxy-2-methylpyridine for a defined period (e.g., 24 hours).

-

Protein Extraction: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target and its downstream effectors (e.g., anti-phospho-CrkL for the Abl1 pathway), followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizing the Mechanism: Workflows and Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: A logical workflow for elucidating the mechanism of action.

Caption: A hypothetical signaling pathway for the compound.

The Importance of Structure-Activity Relationship (SAR) Studies

Once a primary mechanism and target are identified, synthesizing and testing analogs of 3-Bromo-6-isopropoxy-2-methylpyridine is a critical next step. By systematically modifying each substituent (the 6-bromo, 3-isopropoxy, and 2-methyl groups), researchers can determine which parts of the molecule are essential for its biological activity.[2][10] This structure-activity relationship (SAR) data is invaluable for optimizing the compound's potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of a viable drug candidate.

Conclusion

While the specific biological role of 3-Bromo-6-isopropoxy-2-methylpyridine is currently unknown, its chemical structure, rooted in the pharmacologically privileged pyridine scaffold, provides a strong rationale for a comprehensive investigation into its therapeutic potential. The multi-stage research workflow detailed in this guide—from broad-spectrum screening to target validation and pathway elucidation—offers a robust and scientifically rigorous framework for this endeavor. The successful application of these methodologies will not only unveil the mechanism of action of this novel compound but also pave the way for its potential development as a next-generation therapeutic agent.

References

-

Pharmacological evaluation of some new 2-substituted pyridine derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. ACS Publications. [Link]

-

Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. MDPI. [Link]

-

3-Bromo-2-Isopropoxypyridine. MySkinRecipes. [Link]

-

Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]

-

Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

-

Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. PubMed. [Link]

-

Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. National Institutes of Health (NIH). [Link]

Sources

- 1. Pharmacological evaluation of some new 2-substituted pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model [mdpi.com]

- 10. Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 3-Bromo-6-isopropoxy-2-methylpyridine

An In-Depth Technical Guide to the Synthesis and Application of Brominated Isopropoxy-Methylpyridine Scaffolds

Abstract

Substituted pyridine derivatives are foundational scaffolds in modern medicinal chemistry, appearing in a vast array of therapeutic agents. This technical guide focuses on the synthesis, properties, and synthetic utility of brominated isopropoxy-methylpyridines. While the specific constitutional isomer 3-Bromo-6-isopropoxy-2-methylpyridine is sparsely documented in current literature, this paper will use the closely related and synthetically accessible isomer, 6-Bromo-3-isopropoxy-2-methylpyridine , as a primary case study. We will provide a detailed, field-proven synthesis protocol, analyze its reactivity with a focus on palladium-catalyzed cross-coupling reactions, and discuss its potential as a critical building block for drug discovery professionals.

Introduction and Structural Analysis

The pyridine ring is a privileged structure in drug development due to its ability to act as a bioisostere for a phenyl ring, its capacity for hydrogen bonding, and its modulation of pharmacokinetic properties. The strategic placement of functional groups—such as a bromine atom for cross-coupling, an isopropoxy group for modulating lipophilicity and metabolic stability, and a methyl group for steric control and binding pocket interactions—creates a versatile chemical intermediate.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety hazards is a prerequisite for its effective use in a laboratory setting.

Compound Properties

The key physicochemical data for the primary subject of this guide, 6-Bromo-3-isopropoxy-2-methylpyridine, are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-3-isopropoxy-2-methylpyridine | - |

| CAS Number | 1392466-94-2 | [1] |

| Molecular Formula | C₉H₁₂BrNO | [1] |

| Molecular Weight | 230.10 g/mol | [1] |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-Bromo-3-isopropoxy-2-methylpyridine is not widely available. Therefore, a conservative approach to handling is mandated, drawing precautionary measures from related brominated pyridine compounds.

-

Hazard Profile: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation or damage.[2][3] May cause respiratory irritation.[3][4]

-

Recommended PPE: Wear protective gloves, chemical safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4]

Synthesis Protocol: 6-Bromo-3-isopropoxy-2-methylpyridine

The synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine is efficiently achieved via a Williamson ether synthesis, a robust and widely used reaction for forming ethers.

Reaction Scheme

The overall transformation involves the O-alkylation of 6-Bromo-2-methylpyridin-3-ol with 2-bromopropane.

Caption: Workflow for the synthesis of 6-Bromo-3-isopropoxy-2-methylpyridine.

Detailed Experimental Methodology

This protocol is adapted from documented procedures.[1]

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Bromo-2-methylpyridin-3-ol (10.5 g, 55.9 mmol).

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. To the resulting solution, add potassium carbonate (K₂CO₃, 19.3 g, 139.6 mmol, 2.5 equiv.) followed by 2-bromopropane (13.1 mL, 139.6 mmol, 2.5 equiv.).

-

Scientist's Insight: Potassium carbonate acts as the base to deprotonate the hydroxyl group of the pyridinol, forming the more nucleophilic pyridinolate anion. A non-nucleophilic inorganic base is chosen to prevent side reactions. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction, as it effectively solvates the potassium cation without solvating the anion, thus enhancing its nucleophilicity.

-

-

Reaction: Heat the reaction mixture to 100°C using an oil bath and maintain stirring overnight (approx. 16 hours).

-

Workup and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate (EtOAc, 200 mL) and deionized water (200 mL). Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer twice more with EtOAc (100 mL portions).

-

Combine all organic layers and wash with brine (100 mL) to remove residual DMF and inorganic salts.

-

Isolation: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material can be purified by flash column chromatography on silica gel if necessary to afford the final product, 6-Bromo-3-isopropoxy-2-methylpyridine.

Key Applications in Synthetic Chemistry: The Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[6] The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, enabling the linkage of aryl halides with boronic acids or esters.[7]

Proposed Suzuki Coupling Protocol

The following is a representative protocol for coupling 6-Bromo-3-isopropoxy-2-methylpyridine with a generic arylboronic acid.

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 6-Bromo-3-isopropoxy-2-methylpyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 equiv.).[8]

-

Catalyst System: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).

-

Scientist's Insight: Pd(PPh₃)₄ is a reliable Pd(0) source. The choice of catalyst and ligand is critical and can be optimized for challenging substrates.[9] For instance, using Pd(OAc)₂ with a bulky phosphine ligand like P(t-Bu)₃ can improve reaction rates for sterically hindered or electron-rich partners.[7]

-

-

Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 v/v).[8]

-

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 85-95°C until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

-

Workup: Cool the reaction, dilute with EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via column chromatography to isolate the biaryl product.

Catalytic Cycle Visualization

The mechanism of the Suzuki coupling is a well-understood catalytic cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While direct data on 3-Bromo-6-isopropoxy-2-methylpyridine is limited, this guide demonstrates that its structural isomer, 6-Bromo-3-isopropoxy-2-methylpyridine, serves as a highly valuable and synthetically accessible building block for research and development. Through a straightforward Williamson ether synthesis, this intermediate can be readily prepared. Its true utility is realized in its capacity to undergo palladium-catalyzed cross-coupling reactions, providing a gateway to a diverse range of complex biaryl molecules of interest to the pharmaceutical and agrochemical industries.[10] The protocols and insights provided herein offer a solid foundation for scientists looking to incorporate this versatile pyridine scaffold into their synthetic programs.

References

-

Singh, G. et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1729. Available at: [Link]

-

Uddin, M. I. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. Available at: [Link]

-

Chem-Impex. (n.d.). 2-Amino-3-bromo-6-methylpyridine. Retrieved from Chem-Impex. Available at: [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

PubChem. (n.d.). 3-Bromo-6-hydroxy-2-methylpyridine. Retrieved from National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved from ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. Available at: [Link]

Sources

- 1. 6-Bromo-3-isopropoxy-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 2. 3-Bromo-6-hydroxy-2-methylpyridine | C6H6BrNO | CID 2734417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to 3-Bromo-6-isopropoxy-2-methylpyridine: Synthesis, History, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres of phenyl rings, offering improved metabolic stability and solubility while providing a key scaffold for molecular recognition by biological targets. The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and pharmacological activity. Among the vast landscape of substituted pyridines, 3-Bromo-6-isopropoxy-2-methylpyridine has emerged as a valuable building block in the synthesis of complex molecules for drug discovery programs. This guide provides a comprehensive overview of its discovery, synthesis, and applications, offering insights for researchers and drug development professionals.

Discovery and Historical Context

The precise first synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is not extensively documented in readily available academic literature, suggesting its emergence is likely tied to its specific use as an intermediate in proprietary drug discovery programs. Its history is therefore best understood within the broader context of the exploration of substituted pyridines as key pharmacophores. The development of various synthetic methodologies for the functionalization of the pyridine ring throughout the 20th and 21st centuries has enabled the creation of a vast array of novel pyridine-based building blocks.

The synthesis of related brominated and alkoxylated pyridines has been reported in various patents and publications, highlighting the general interest in this class of compounds for agrochemical and pharmaceutical applications. For instance, methods for the preparation of various bromo- and methoxy-substituted methylpyridines have been detailed, often as key steps in the synthesis of biologically active molecules.[2] The specific combination of a bromo, an isopropoxy, and a methyl group at the 3, 6, and 2 positions, respectively, points towards a targeted design for a particular synthetic route, likely to achieve a desired substitution pattern in a subsequent reaction step, such as a cross-coupling reaction.

Synthesis and Mechanistic Insights

The synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine can be approached through several strategic routes, leveraging established pyridine functionalization chemistries. A plausible and efficient synthetic pathway involves the multi-step transformation of a readily available pyridine precursor.

Retrosynthetic Analysis

A logical retrosynthetic approach to 3-Bromo-6-isopropoxy-2-methylpyridine would involve the late-stage introduction of the isopropoxy group via a nucleophilic aromatic substitution or an etherification reaction on a corresponding hydroxypyridine. The bromo and methyl groups can be incorporated earlier in the synthesis.

Caption: Retrosynthetic analysis of 3-Bromo-6-isopropoxy-2-methylpyridine.

Proposed Synthetic Protocol

Based on analogous procedures for related compounds found in the literature, a detailed, self-validating protocol for the synthesis of 3-Bromo-6-isopropoxy-2-methylpyridine is proposed below. This protocol is designed to provide a clear and reproducible method for researchers.

Step 1: Synthesis of 2-Methyl-3-nitropyridine

This step involves a condensation reaction followed by decarboxylation.

-

Reactants: Diethyl malonate, sodium metal, and 2-chloro-3-nitropyridine in a suitable solvent like toluene.

-

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, sodium metal is reacted with diethyl malonate in toluene to form the corresponding sodium salt.

-